Molecular Weight & H-Bonding vs. 4-Morpholinophenyl Analog
The addition of a 2-methoxy group increases the molecular weight and number of hydrogen bond acceptors compared to the unsubstituted 4-morpholinophenyl analog. The target compound has a molecular weight of 237.06 g/mol and 5 hydrogen bond acceptors, whereas (4-Morpholinophenyl)boronic acid has a molecular weight of 207.03 g/mol and 4 hydrogen bond acceptors . This directly impacts the calculated lipophilicity and polar surface area of any downstream coupled product.
| Evidence Dimension | Molecular Weight and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | MW = 237.06 g/mol; H-Bond Acceptors = 5 |
| Comparator Or Baseline | (4-Morpholinophenyl)boronic acid: MW = 207.03 g/mol; H-Bond Acceptors = 4 |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔHBA = +1 |
| Conditions | Calculated molecular properties based on molecular formula C11H16BNO4 vs. C10H14BNO3. |
Why This Matters
Higher molecular weight and an additional hydrogen bond acceptor can reduce passive membrane permeability, which is a critical consideration for designing orally bioavailable drug candidates versus CNS-penetrant or peripheral agents.
